molecular formula C18H18BrN3O2 B2397714 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034460-95-0

2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

Cat. No.: B2397714
CAS No.: 2034460-95-0
M. Wt: 388.265
InChI Key: XWOVAYSRVARSNS-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a pyrrolo[2,3-c]pyridine moiety, and a benzamide group

Mechanism of Action

Target of Action

aeruginosa .

Biochemical Pathways

For instance, N-bromosuccinimide (NBS), a brominated derivative of succinimide, is involved in free radical reactions .

Pharmacokinetics

The molecular weight of the compound is 200033 , which could influence its pharmacokinetic properties

Result of Action

Similar compounds have been found to inhibit certain bacterial receptors , which could potentially lead to antimicrobial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the bromination of a suitable precursor, followed by coupling reactions to introduce the pyrrolo[2,3-c]pyridine and benzamide groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce complex biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrrolo[2,3-c]pyridine analogs, such as:

Uniqueness

What sets 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide apart is its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .

Properties

IUPAC Name

2-bromo-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2/c1-2-21-10-7-13-8-11-22(18(24)16(13)21)12-9-20-17(23)14-5-3-4-6-15(14)19/h3-8,10-11H,2,9,12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOVAYSRVARSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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